3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
Description
3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic flavonoid derivative incorporating a benzothiazole moiety and a cyclohexanecarboxylate ester group. The core structure consists of a chromen-4-one (flavone) scaffold substituted at the 3-position with a benzo[d]thiazol-2-yl group and at the 7-position with a cyclohexanecarboxylate ester. This compound is hypothesized to exhibit biological activity due to the presence of the benzothiazole ring, which is known for its pharmacological relevance in anticancer, antimicrobial, and anti-inflammatory agents .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h4-5,8-14H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLICBBLDIVLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, via DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to the disruption of DNA replication and transcription processes. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Biological Activity
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic compound that integrates the structural features of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound features a chromenone backbone with a benzo[d]thiazole moiety and a cyclohexanecarboxylate functional group. The unique combination of these structural elements contributes to its diverse biological activities.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess strong antibacterial and antifungal activities.
| Compound | Activity Type | Reference |
|---|---|---|
| 3-(benzo[d]thiazol) derivatives | Antibacterial | |
| Benzothiazole-based compounds | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing chromone and thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | 3-(benzo[d]thiazol) derivative |
| HeLa (Cervical Cancer) | 3.8 | 3-(benzo[d]thiazol) derivative |
Acetylcholinesterase Inhibition
Compounds with a coumarin core linked to thiazole have shown excellent acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer’s disease.
Research Findings:
In a study focused on coumarin derivatives, one compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 | AChE |
The mechanism of action for 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets:
- Inhibition of Topoisomerases: The presence of the benzothiazole moiety may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
- Acetylcholinesterase Inhibition: The compound may bind to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula: Likely $ \text{C}{23}\text{H}{19}\text{NO}_4\text{S} $ (inferred from analogous structures in –7).
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogues with variations in substituents at the 7-position or modifications to the benzothiazole-chromenone core. Below is a detailed analysis supported by data from ECHEMI and related literature.
Structural Analogues and Their Properties
Key Findings from Structural Comparisons
Ester vs. Hydroxyl Group at 7-Position: The target compound’s cyclohexanecarboxylate ester enhances lipophilicity compared to hydroxyl-bearing analogues (e.g., ), which may improve cell membrane penetration but reduce aqueous solubility.
Substituent Effects on Bioactivity: The 6-ethyl substitution in and may enhance steric interactions in enzyme binding pockets, as seen in similar flavonoid derivatives. The 2-chloro group in could increase reactivity in nucleophilic environments, a feature absent in the target compound.
Computational Insights :
- Docking studies using tools like AutoDock4 () could predict differences in binding modes between these analogues, particularly regarding the cyclohexanecarboxylate’s conformational flexibility versus rigid cinnamate systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
